![molecular formula C4H6BrF3 B1268044 4-Bromo-1,1,1-trifluorobutane CAS No. 406-81-5](/img/structure/B1268044.png)
4-Bromo-1,1,1-trifluorobutane
Overview
Description
“4-Bromo-1,1,1-trifluorobutane” is a chemical compound with the empirical formula C4H6BrF3 . It has a molecular weight of 190.99 . It is used in the treatment of tumors and has been shown to bind to copper, which may lead to potential uses in polymer synthesis .
Molecular Structure Analysis
The SMILES string for “4-Bromo-1,1,1-trifluorobutane” is FC(F)(F)CCCBr . This indicates that the molecule consists of a butane backbone with a bromine atom attached to the fourth carbon and three fluorine atoms attached to the terminal carbon .
Physical And Chemical Properties Analysis
“4-Bromo-1,1,1-trifluorobutane” is a solid at room temperature . It has a molecular weight of 190.99 .
Scientific Research Applications
Pharmaceutical Intermediate
“1-Bromo-4,4,4-trifluorobutane” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not specified in the sources, but intermediates are generally critical components in drug synthesis.
Radiosensitizer in Cancer Treatment
This compound has been found to be effective as a radiosensitizer . Radiosensitizers are drugs that make cancer cells more susceptible to radiation therapy. By using “1-Bromo-4,4,4-trifluorobutane” as a radiosensitizer, it could potentially enhance the effectiveness of radiation therapy in treating cancerous tumors .
Binding to Copper for Polymer Synthesis
“1-Bromo-4,4,4-trifluorobutane” has been shown to bind to copper . This property may lead to potential uses in polymer synthesis. In polymer synthesis, copper is often used as a catalyst in various reactions. The ability of “1-Bromo-4,4,4-trifluorobutane” to bind to copper could potentially enhance these reactions, leading to more efficient polymer synthesis .
Safety and Hazards
“4-Bromo-1,1,1-trifluorobutane” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding all personal contact, including inhalation, using the substance in a well-ventilated area, and not eating, drinking, or smoking when handling the substance .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4,4,4-trifluorobutane is copper . Copper plays a crucial role in various biological processes, and its interaction with this compound may lead to potential uses in polymer synthesis .
Mode of Action
1-Bromo-4,4,4-trifluorobutane binds to copper, forming stable complexes . This binding affinity is powerful, suggesting that the compound could have a significant impact on processes involving copper .
Biochemical Pathways
Its ability to bind to copper suggests that it could influence pathways involving this metal .
Pharmacokinetics
Its physical properties, such as its boiling point and density , could impact its bioavailability.
Result of Action
1-Bromo-4,4,4-trifluorobutane has been shown to be effective as a radiosensitizer and can be used to treat cancerous tumors . This suggests that the compound’s action at the molecular and cellular level could have significant therapeutic effects .
Action Environment
The action, efficacy, and stability of 1-Bromo-4,4,4-trifluorobutane could be influenced by various environmental factors. , which could affect its distribution and action in aqueous environments. Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
4-bromo-1,1,1-trifluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAQXHNJOFNGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334529 | |
Record name | 4-Bromo-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,1-trifluorobutane | |
CAS RN |
406-81-5 | |
Record name | 4-Bromo-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,1,1-trifluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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